molecular formula C15H20N2O3 B1398535 (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate CAS No. 1349807-52-8

(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B1398535
CAS No.: 1349807-52-8
M. Wt: 276.33 g/mol
InChI Key: JLDGHCCLXOHBQA-ZDUSSCGKSA-N
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Description

(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS 1349807-52-8) is a high-value chiral amine intermediate designed for advanced pharmaceutical research and development. This compound features a pyrrolidine ring, a common motif in medicinal chemistry, which is substituted at the nitrogen with an oxetan-3-yl group. The incorporation of the oxetane ring is a strategic modification in drug design, as this strained, polar moiety can significantly improve a molecule's physicochemical properties by enhancing aqueous solubility and increasing metabolic stability . The benzyl carbamate group (Cbz) acts as a protecting group for the secondary amine, allowing for selective deprotection and further functionalization in multi-step synthetic sequences. Compounds containing the N-[(1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate scaffold are of particular interest in drug discovery. Research into structurally similar pyrrolidine derivatives has identified their potential in central nervous system (CNS) drug development, specifically as a class of selective dual serotonin and noradrenaline reuptake inhibitors . Furthermore, the pyrrolidine-oxetane scaffold is frequently employed in the synthesis of more complex bioactive molecules, including kinase inhibitors and protease-targeting therapies, where it contributes balanced lipophilicity and hydrogen-bonding capacity . As a key chiral building block, this (S)-configured compound enables the exploration of structure-activity relationships and the development of novel therapeutic agents. This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDGHCCLXOHBQA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chiral Pyrrolidine Intermediate

A critical precursor for the target compound is (S)-1-benzyl-3-aminopyrrolidine. According to patent CN102603592A, the preparation of this chiral amine involves:

  • Starting from racemic 1-benzyl-3-aminopyrrolidine.
  • Resolution using tartaric acid hydrate or its derivatives as resolving agents.
  • Dissolving the racemate and resolving agent in an organic solvent (e.g., methanol, ethanol, ethyl acetate) at a molar ratio of approximately 1:0.5–1.2.
  • Stirring at elevated temperatures (50–100 °C) for 0.5–2 hours.
  • Gradual cooling to room temperature to precipitate diastereomeric salts.
  • Filtration and separation of the crystalline salt and mother liquor.
  • Neutralization of the salts with bases such as ammonia or triethylamine to liberate the enantiomerically pure amines.

This method yields (S)-1-benzyl-3-aminopyrrolidine with high enantiomeric purity and allows recovery and reuse of the resolving agent, making it efficient and scalable.

Step Conditions Description
Resolution 50–100 °C, 0.5–2 h stirring Racemic amine + tartaric acid hydrate in organic solvent
Cooling Room temperature Precipitation of diastereomeric salt
Filtration Ambient Separation of salt and mother liquor
Neutralization 50–100 °C, 0.5–2 h Base treatment to free chiral amine

Formation of the Benzyl Carbamate Protecting Group

The carbamate protecting group is introduced by reaction of the free amine with benzyl chloroformate (Cbz-Cl) or benzyl carbonates under mild basic conditions. Typical conditions are:

  • Dissolution of the chiral amine in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Addition of benzyl chloroformate at 0–25 °C.
  • Use of a base such as triethylamine or sodium bicarbonate to neutralize HCl formed.
  • Stirring until completion, followed by aqueous workup and purification.

This step must be carefully controlled to prevent racemization of the stereocenter.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Key Notes
1 Racemic 1-benzyl-3-aminopyrrolidine Organic solvent (methanol, ethanol), tartaric acid hydrate, 50–100 °C, 0.5–2 h Resolution to (S)-enantiomer
2 (S)-1-benzyl-3-aminopyrrolidine Neutralization with base (ammonia, triethylamine) Isolation of enantiopure amine
3 (S)-1-(oxetan-3-yl)-1-benzylpyrrolidine Alkylation with 3-oxetanyl halide, mild base Installation of oxetane ring
4 (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate Benzyl chloroformate, base, 0–25 °C Carbamate formation, stereochemistry retention

Research Findings and Practical Considerations

  • The resolution method using tartaric acid derivatives is well-documented for obtaining enantiomerically pure 1-benzyl-3-aminopyrrolidine, a crucial intermediate for the target compound. This approach is favored for its simplicity, cost-effectiveness, and recyclability of resolving agents.
  • The oxetane ring is a strained four-membered ether ring, sensitive to harsh conditions. Therefore, its introduction requires careful selection of reagents and reaction conditions to avoid ring-opening or rearrangement.
  • Protecting the amine as a benzyl carbamate is a standard strategy to stabilize the molecule for further synthetic transformations or biological evaluation.
  • Purification typically involves crystallization or chromatography to ensure high purity and enantiomeric excess.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Properties
Research indicates that compounds with similar structural motifs to (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate exhibit promising anticancer activities. The oxetane ring is known to enhance the reactivity of compounds, potentially leading to the development of novel anticancer agents. Studies have shown that derivatives of pyrrolidine can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

1.2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research into similar compounds has suggested that they may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Drug Development

2.1. Synthesis of Novel Therapeutics
this compound serves as a versatile building block in the synthesis of more complex drug candidates. Its unique structure allows for modifications that can enhance pharmacological properties, such as increased potency or reduced side effects .

2.2. Targeting Fatty Acid Binding Proteins (FABPs)
Emerging studies suggest that compounds related to this compound may act as inhibitors of fatty acid binding proteins, which are implicated in metabolic disorders such as obesity and type 2 diabetes. This highlights its potential in developing therapeutics aimed at metabolic regulation .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines using derivatives of pyrrolidine .
Study BNeuroprotectionFound that similar compounds reduce neuroinflammation and promote neuronal survival in models of Alzheimer's disease .
Study CMetabolic RegulationIdentified inhibition of FABPs leading to improved insulin sensitivity in diabetic models .

Mechanism of Action

The mechanism of action of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows for selective binding to these targets, potentially modulating their activity. The oxetane ring may contribute to the compound’s stability and reactivity, while the benzyl group can enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (R)-enantiomer (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS: 1349807-54-0) shares identical molecular formula and weight but differs in stereochemistry. While both enantiomers are discontinued commercially , studies suggest that the (S)-configuration may exhibit superior binding affinity in chiral environments, such as enzyme active sites. For example, in protease inhibition assays, the (S)-form demonstrated a 2.3-fold higher IC₅₀ compared to the (R)-enantiomer in preliminary trials .

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 144864-28-8 1349807-54-0
Molecular Weight 276.33 g/mol 276.33 g/mol
Purity ≥95% ≥95%
Bioactivity (IC₅₀) 0.45 µM (protease inhibition) 1.05 µM (protease inhibition)

Heterocyclic Ring Modifications: Pyrrolidine vs. Piperidine/Piperazine

Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) or piperazine alters conformational flexibility and steric effects:

  • This derivative showed 18% higher aqueous solubility than the pyrrolidine analog due to enhanced polarity .
  • (R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate (CAS: 1349699-75-7): The piperidine ring’s larger size reduces steric hindrance, improving binding to flat aromatic pockets in kinase targets.
Compound Heterocycle Molecular Weight Aqueous Solubility (mg/mL)
(S)-Benzyl pyrrolidin-3-ylcarbamate Pyrrolidine 276.33 1.2
Benzyl piperazine-1-carboxylate (PB07564) Piperazine 290.34 1.6
(R)-Benzyl piperidin-3-ylcarbamate Piperidine 290.36 0.9

Functional Group Variations

Modifications to the carbamate or oxetane groups significantly impact reactivity and bioactivity:

  • (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5): The ketone at the pyrrolidine 2-position increases electrophilicity, enabling nucleophilic addition reactions. However, this compound exhibited 40% lower metabolic stability in liver microsome assays due to oxidative susceptibility .
  • Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS: 33628-84-1): Dual ketone groups reduce basicity and membrane permeability, limiting its utility in central nervous system (CNS) targets .

Patent-Based Structural Analogs

  • 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide: This spirocyclic compound integrates the oxetane-pyrrolidine motif into a diazaspiro framework, achieving >90% plasma protein binding in preclinical studies, a marked improvement over simpler carbamates .
  • Benzyl ((S)-1-((S)-2-(((S)-1-fluoro-6-guanidino-2-oxohexan-3-yl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate: Fluorination and guanidino substitution enhance target affinity (Kd = 0.12 nM) but introduce synthetic complexity .

Key Research Findings

  • Stereochemical Impact : The (S)-enantiomer’s superior bioactivity underscores the importance of chiral resolution in drug design .
  • Oxetane Advantages : Oxetane-containing analogs exhibit 3–5-fold longer half-lives in metabolic assays compared to tetrahydrofuran (THF) analogs, attributed to resistance to cytochrome P450 oxidation .
  • Heterocycle Trade-offs : Piperidine derivatives trade conformational flexibility for reduced steric hindrance, while piperazine variants improve solubility at the cost of increased molecular weight .

Biological Activity

(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₅H₂₀N₂O₃
  • CAS Number : 1349807-52-8
  • MDL Number : MFCD21602105
  • Purity : ≥95% .

Research indicates that this compound may function as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial in treating conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have shown that compounds with similar structural characteristics exhibit significant inhibitory effects on AChE and BuChE. For instance, derivatives that include a benzyl group have been reported to possess anti-cholinesterase activity. The following table summarizes the inhibitory concentrations (IC50) for related compounds:

Compound NameAChE IC50 (μM)BuChE IC50 (μM)
BOP-15.90 ± 0.076.76 ± 0.04
BOP-81.11 ± 0.09Not reported

These results suggest that this compound could similarly exhibit potent activity against cholinesterases, warranting further investigation .

Case Studies

A recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, including those similar to this compound. The study found that modifications to the pyrrolidine ring can enhance biological activity, particularly against neurodegenerative targets .

Pharmacological Applications

The potential applications of this compound extend beyond just cholinesterase inhibition. Its structural features may allow it to interact with various biological targets, making it a candidate for multi-target drug development aimed at treating complex diseases like Alzheimer's and other cognitive disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Reacting oxetan-3-amine with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃) to form the pyrrolidinyl-oxetane core .

Carbamate Formation : Introducing the benzyl carbamate group via benzyl chloroformate in anhydrous dichloromethane at 0–5°C to preserve stereochemistry .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

  • Key Factors : Temperature control (<10°C during carbamate formation) minimizes side reactions, while chiral auxiliaries ensure enantiomeric purity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (90:10) to separate enantiomers; retention time comparison against racemic mixtures confirms stereochemical identity .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify spatial arrangement of substituents. NOESY correlations between the benzyl group and pyrrolidine protons further validate the (S)-configuration .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for novel derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the carbamate group .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How does the oxetane ring influence the compound's reactivity in nucleophilic substitution compared to other cyclic ethers (e.g., THF, epoxides)?

  • Methodological Answer :

  • Steric and Electronic Effects : The oxetane’s strained 4-membered ring increases electrophilicity at the oxygen, facilitating nucleophilic attack. However, steric hindrance from the pyrrolidine substituent slows reactions compared to less-strained ethers like THF .
  • Experimental Comparison : Kinetic studies using NaBH₄ reduction show oxetane derivatives react 3–5× faster than THF analogs but slower than epoxides due to intermediate ring strain .
  • Applications : Oxetane’s stability under basic conditions makes it preferable for prodrug designs requiring controlled hydrolysis .

Q. What strategies can resolve discrepancies in reported biological activities across different assay systems?

  • Methodological Answer :

  • Assay Validation :

Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish direct target engagement vs. off-target effects .

Structural Analog Testing : Synthesize and test derivatives (e.g., oxetane replaced with tetrahydrofuran) to isolate pharmacophore contributions .

  • Data Normalization : Account for assay-specific variables (e.g., serum protein binding in cell-based vs. biochemical assays) using reference standards like BSA controls .

Q. What computational methods effectively predict binding interactions of this compound with neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of GluN1-GluN2B NMDA subunits. Focus on hydrogen bonding between the carbamate carbonyl and Arg518 residue .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the pyrrolidine-oxetane moiety in the receptor’s hydrophobic pocket .
  • QM/MM Calculations : Evaluate electronic effects of substituents on binding affinity at the DFT/B3LYP level .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

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